molecular formula C7H5BrN2O B14029231 2-bromo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one

2-bromo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one

Cat. No.: B14029231
M. Wt: 213.03 g/mol
InChI Key: IVUSMZVFYQMBLC-UHFFFAOYSA-N
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Description

2-BROMO-1,5-DIHYDRO-4H-PYRROLO[3,2-C]PYRIDIN-4-ONE is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused to a pyridine ring, with a bromine atom at the 2-position and a carbonyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-1,5-DIHYDRO-4H-PYRROLO[3,2-C]PYRIDIN-4-ONE can be achieved through various methods. One common approach involves the reaction of 4-aminopyridin-2(1H)-ones with arylglyoxal hydrates and different 1,3-dicarbonyl compounds in water under catalyst-free conditions . This method provides high yields and is environmentally friendly.

Industrial Production Methods

Industrial production methods for this compound typically involve multi-step synthesis processes. These processes often include the preparation of intermediate compounds, followed by cyclization and functional group modifications. The use of advanced techniques such as microwave-assisted synthesis and flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-1,5-DIHYDRO-4H-PYRROLO[3,2-C]PYRIDIN-4-ONE undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

    Oxidation and Reduction Reactions: The carbonyl group at the 4-position can undergo oxidation and reduction reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while cyclization reactions can produce fused heterocyclic compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-BROMO-1,5-DIHYDRO-4H-PYRROLO[3,2-C]PYRIDIN-4-ONE involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors . The inhibition of FGFRs can lead to the suppression of tumor cell proliferation and migration.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-BROMO-1,5-DIHYDRO-4H-PYRROLO[3,2-C]PYRIDIN-4-ONE is unique due to its specific substitution pattern and the presence of a bromine atom, which can influence its reactivity and biological activity. This compound’s ability to undergo various chemical reactions and its potential as a scaffold for drug development make it a valuable compound in scientific research.

Properties

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

IUPAC Name

2-bromo-1,5-dihydropyrrolo[3,2-c]pyridin-4-one

InChI

InChI=1S/C7H5BrN2O/c8-6-3-4-5(10-6)1-2-9-7(4)11/h1-3,10H,(H,9,11)

InChI Key

IVUSMZVFYQMBLC-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C2=C1NC(=C2)Br

Origin of Product

United States

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